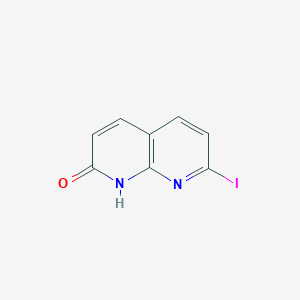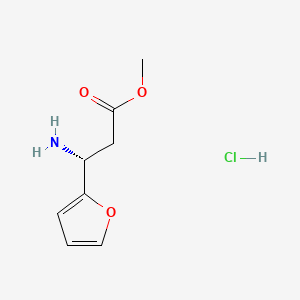
Methyl (R)-3-amino-3-(furan-2-YL)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride typically involves the reaction of furan derivatives with amino acids. One common method is the condensation of furan-2-carboxaldehyde with ®-3-amino-3-(furan-2-YL)propanoic acid in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted furan compounds.
Wissenschaftliche Forschungsanwendungen
Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl ®-3-amino-3-(furan-2-YL)propanoate
- Ethyl ®-3-amino-3-(furan-2-YL)propanoate
- Methyl (S)-3-amino-3-(furan-2-YL)propanoate
Uniqueness
Methyl ®-3-amino-3-(furan-2-YL)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it particularly useful in certain applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H12ClNO3 |
|---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
methyl (3R)-3-amino-3-(furan-2-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)5-6(9)7-3-2-4-12-7;/h2-4,6H,5,9H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
SZPZFGDQLLILJS-FYZOBXCZSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C1=CC=CO1)N.Cl |
Kanonische SMILES |
COC(=O)CC(C1=CC=CO1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



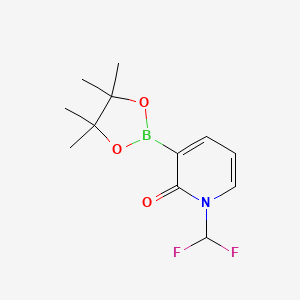
![6-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13656823.png)
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13656828.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ol](/img/structure/B13656830.png)


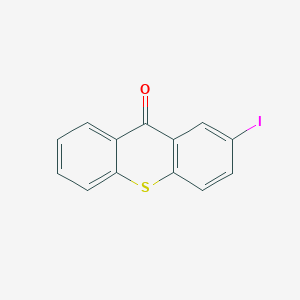

![4-[2,5-diethoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13656873.png)
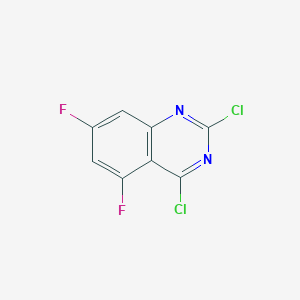
![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)

